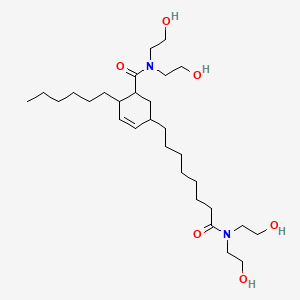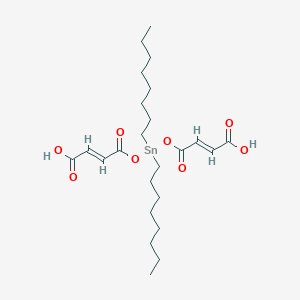
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムは、そのユニークな構造とさまざまな科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ビス(4-(3-カルボキシプロポキシ)フェニル)メチレンとジメチルアンモニウム基が結合したシクロヘキサ-2,5-ジエン-1-イリデンコアを特徴とし、有機化学および材料科学において注目されています。
準備方法
合成経路と反応条件
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムの合成は、通常、複数段階の有機反応を伴います。プロセスは、シクロヘキサ-2,5-ジエン-1-イリデンコアの調製から始まり、その後、一連の縮合反応を通じてビス(4-(3-カルボキシプロポキシ)フェニル)メチレン基を導入します。最後のステップでは、化合物の安定性と純度を確保するために、制御された条件下でジメチルアンモニウム基を追加します。
工業生産方法
この化合物の工業生産には、自動化された反応器と厳格な品質管理対策を使用した大規模合成が含まれる場合があります。プロセスは、収率を最大化し、不純物を最小限に抑えるように最適化されており、多くの場合、連続フロー化学やハイスループットスクリーニングなどの高度な技術を採用しています。
化学反応の分析
反応の種類
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化でき、対応する酸化物の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体の生成につながります。
置換: この化合物は、求核置換反応と求電子置換反応を起こすことができ、官能基が他の基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれ、置換反応を促進します。温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つ幅広い誘導体を生成する可能性があります。
科学研究の応用
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムは、次のようないくつかの科学研究の応用を持っています。
化学: 複雑な有機分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について調査されています。
医学: 潜在的な治療特性と医薬品開発のための前駆体として検討されています。
産業: 高度な材料の製造と、さまざまな産業プロセスにおける触媒として使用されます。
科学的研究の応用
(4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生化学的効果を引き起こす可能性があります。関与する正確な経路は、化合物が使用される特定のアプリケーションとコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- (4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムは、他のシクロヘキサ-2,5-ジエン-1-イリデン誘導体やビス(4-(3-カルボキシプロポキシ)フェニル)メチレン基を含む化合物と類似しています。
- 他の類似の化合物には、フェニル環に異なる置換基を持つ誘導体や、シクロヘキサ-2,5-ジエン-1-イリデンコアのバリエーションが含まれます。
独自性
(4-(ビス(4-(3-カルボキシプロポキシ)フェニル)メチレン)シクロヘキサ-2,5-ジエン-1-イリデン)ジメチルアンモニウムの独自性は、その官能基と構造的特徴の特定の組み合わせにあり、これにより独特の化学的および物理的特性が得られます。これにより、研究や産業応用にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
- (4-(Bis(4-(3-carboxypropoxy)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium shares similarities with other cyclohexa-2,5-dien-1-ylidene derivatives and compounds containing bis(4-(3-carboxypropoxy)phenyl)methylene groups.
- Other similar compounds include derivatives with different substituents on the phenyl rings or variations in the cyclohexa-2,5-dien-1-ylidene core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
69087-42-9 |
|---|---|
分子式 |
C29H31NO6 |
分子量 |
489.6 g/mol |
IUPAC名 |
4-[4-[[4-(3-carboxypropoxy)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenoxy]butanoate |
InChI |
InChI=1S/C29H31NO6/c1-30(2)24-13-7-21(8-14-24)29(22-9-15-25(16-10-22)35-19-3-5-27(31)32)23-11-17-26(18-12-23)36-20-4-6-28(33)34/h7-18H,3-6,19-20H2,1-2H3,(H-,31,32,33,34) |
InChIキー |
UWRKUTLWCWITFN-UHFFFAOYSA-N |
正規SMILES |
C[N+](=C1C=CC(=C(C2=CC=C(C=C2)OCCCC(=O)O)C3=CC=C(C=C3)OCCCC(=O)[O-])C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



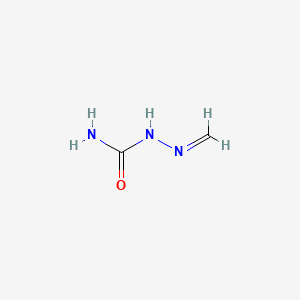
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
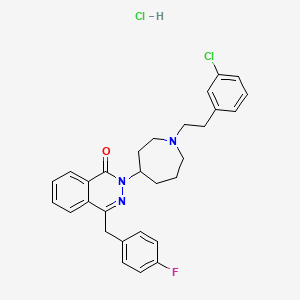
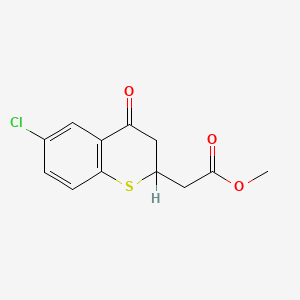



![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
